

Application Notes and Protocols: Statistical Analysis of Cibalgin Clinical Trial Data

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the statistical methods for analyzing clinical trial data for **Cibalgin**, a combination analgesic containing propyphenazone and paracetamol. The protocols outlined below are designed to ensure robust and meaningful interpretation of efficacy and safety data.

Data Presentation

Quantitative data from a **Cibalgin** clinical trial should be summarized in structured tables to facilitate clear comparison between treatment groups.

Table 1: Demographic and Baseline Characteristics



Characteristic	Cibalgin (N=XXX)	Placebo (N=XXX)	Active Comparator (N=XXX)	Total (N=XXX)
Age (years), Mean (SD)				
Gender, n (%)	_			
- Male	-			
- Female	_			
Race, n (%)	_			
- Caucasian	_			
- Asian	_			
- African American	-			
- Other	_			
Baseline Pain Intensity (NRS), Mean (SD)	_			
Duration of Pain (days), Mean (SD)				

N=Number of subjects; SD=Standard Deviation; NRS=Numeric Rating Scale

Table 2: Primary Efficacy Endpoint - Pain Intensity Difference (PID)



Timepoint	Cibalgin (Mean, SD)	Placebo (Mean, SD)	Active Comparator (Mean, SD)	P-value (Cibalgin vs. Placebo)
30 minutes	_			
1 hour	_			
2 hours	_			
4 hours	_			
6 hours	_			

PID is calculated as the difference from baseline pain intensity.

Table 3: Secondary Efficacy Endpoints



Endpoint	Cibalgin	Placebo	Active Comparator	P-value (Cibalgin vs. Placebo)
Total Pain Relief (TOTPAR) at 4 hours, Mean (SD)				
Sum of Pain Intensity Differences (SPID) at 6 hours, Mean (SD)				
Patient Global Impression of Change (PGIC) at 6 hours, n (%)	-			
- Very Much Improved	-			
- Much Improved	-			
- Minimally Improved	_			
- No Change	-			
- Minimally Worse	-			
- Much Worse	-			
- Very Much Worse	-			
Time to First Perceptible Pain	_			



Relief (minutes),			
Median (IQR)			
Proportion of			
Patients using			
Rescue			
Medication, n			
(%)			

IQR=Interquartile Range

Table 4: Safety and Tolerability - Adverse Events (AEs)

Adverse Event (Preferred Term)	Cibalgin (n, %)	Placebo (n, %)	Active Comparator (n, %)
Nausea	_		
Headache	_		
Dizziness	_		
Somnolence			
Dry Mouth			
List all AEs reported by ≥2% of patients in any group	_		

Experimental Protocols Study Design and Population

This protocol outlines a hypothetical randomized, double-blind, placebo-controlled, parallel-group study to assess the analgesic efficacy and safety of **Cibalgin** in patients with acute pain (e.g., post-dental surgery).

Inclusion Criteria:



- Male or female subjects aged 18-65 years.
- Patients experiencing moderate to severe pain, defined as a score of ≥ 4 on an 11-point Numeric Rating Scale (NRS).
- Willing and able to provide written informed consent.

Exclusion Criteria:

- Known hypersensitivity to propyphenazone, paracetamol, or other NSAIDs.
- History of significant renal, hepatic, or cardiovascular disease.
- Use of any other analgesic medication within 24 hours of dosing.

Randomization: Eligible subjects will be randomized in a 1:1:1 ratio to receive a single oral dose of **Cibalgin**, placebo, or an active comparator (e.g., ibuprofen 400 mg).

Efficacy Assessments

Primary Endpoint:

Pain Intensity Difference (PID): Pain intensity will be assessed using an 11-point NRS (0=no pain, 10=worst pain imaginable) at baseline and at 30 minutes, 1, 2, 4, and 6 hours post-dose. The PID at each timepoint will be calculated by subtracting the pain intensity score at that timepoint from the baseline score.

Secondary Endpoints:

- Total Pain Relief (TOTPAR): Pain relief will be measured on a 5-point categorical scale (0=none, 1=slight, 2=moderate, 3=good, 4=complete) at the same timepoints as pain intensity. TOTPAR is the weighted sum of the pain relief scores over a specific time period (e.g., 4 hours).
- Sum of Pain Intensity Differences (SPID): The time-weighted sum of the PIDs over a specific period (e.g., 6 hours).



- Patient Global Impression of Change (PGIC): A 7-point scale where patients rate their overall improvement since starting the treatment.
- Time to First Perceptible Pain Relief: Measured using a stopwatch, which the patient stops when they first feel any pain relief.
- Use of Rescue Medication: The proportion of patients requiring rescue medication (e.g., a standard opioid) and the time to its first use will be recorded.

Safety Assessments

Safety will be monitored through the recording of all adverse events (AEs), vital signs (blood pressure, heart rate, respiratory rate, temperature), and clinical laboratory tests (hematology, blood chemistry, urinalysis) at baseline and at the end of the study.

Statistical Analysis Methods General Principles

- The primary analysis will be performed on the Intent-to-Treat (ITT) population, which includes all randomized subjects who received at least one dose of the study medication.
- A significance level of $\alpha = 0.05$ (two-sided) will be used for all hypothesis tests.
- Missing data will be handled using appropriate methods, such as a mixed-effects model for repeated measures (MMRM) for longitudinal pain scores.

Analysis of Efficacy Endpoints

- Primary Endpoint (PID): The primary analysis of PID at each post-baseline timepoint will be conducted using an Analysis of Covariance (ANCOVA) model, with treatment group as a factor and baseline pain intensity as a covariate.[1][2]
- Longitudinal Pain Data: An MMRM will be used to analyze the repeated pain intensity and pain relief scores over time. This model will include treatment, time, and the treatment-by-time interaction as fixed effects, and the baseline score as a covariate.



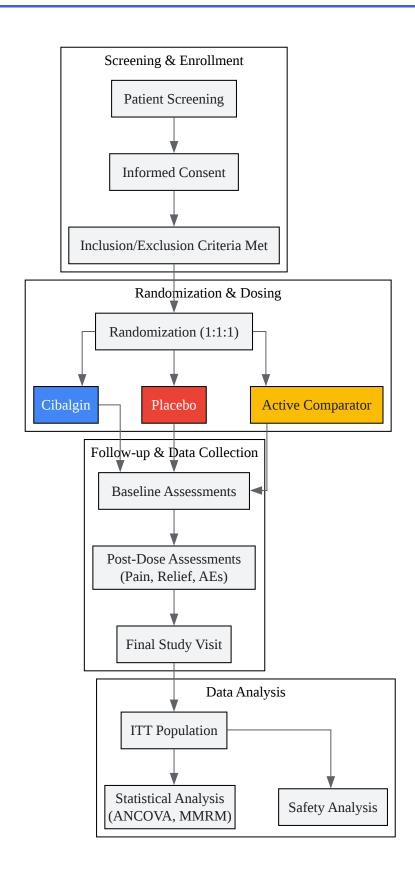
- TOTPAR and SPID: These will be analyzed using an ANCOVA model similar to the primary endpoint.
- PGIC: This ordinal endpoint will be analyzed using the Mann-Whitney U test for pairwise comparisons between **Cibalgin** and placebo.[1] For an overall test across all three groups, the Kruskal-Wallis test will be used.[1]
- Time to First Perceptible Pain Relief and Time to Rescue Medication: These time-to-event endpoints will be analyzed using Kaplan-Meier survival analysis and the log-rank test.
- Proportion of Patients Using Rescue Medication: This will be analyzed using the Chi-square test or Fisher's exact test.[1]

Analysis of Safety Data

Safety data will be summarized descriptively. The incidence of AEs will be tabulated by treatment group and compared using the Chi-square or Fisher's exact test.

Visualizations Clinical Trial Workflow



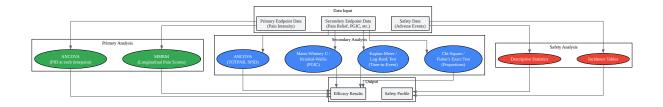


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Caption: Workflow of the Cibalgin Clinical Trial.



Statistical Analysis Signaling Pathway



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Caption: Statistical Analysis Pathway for Cibalgin Data.

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References

- 1. Analysis of statistical tests to compare doses of analgesics among groups PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of statistical tests to compare visual analog scale measurements among groups -PubMed [pubmed.ncbi.nlm.nih.gov]



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